

# Application Notes and Protocols for In Vivo Studies of BMS-986163

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986163 |           |
| Cat. No.:            | B12422891  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986163 is a water-soluble phosphate prodrug of its active parent molecule, BMS-986169. BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action has shown potential for rapid-acting antidepressant effects, similar to ketamine, by modulating glutamate neurotransmission and promoting synaptogenesis through the mTOR pathway.[1] These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for BMS-986163, designed to guide researchers in pharmacology and drug development.

# **Mechanism of Action**

BMS-986169, the active metabolite of **BMS-986163**, selectively binds to an allosteric site on the GluN2B subunit of the NMDA receptor. This negative allosteric modulation reduces the receptor's activity in response to glutamate binding.[1][2] The leading hypothesis for its antidepressant-like effects involves the disinhibition of pyramidal neurons, leading to a surge in glutamate, activation of AMPA receptors, and subsequent stimulation of the mammalian target of rapamycin (mTOR) signaling cascade. This pathway is crucial for synaptogenesis and neural plasticity, which are often impaired in major depressive disorder.





Click to download full resolution via product page

Figure 1: Proposed signaling pathway of BMS-986163.

# **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic data for BMS-986169, the active form of **BMS-986163**.

Table 1: In Vitro Activity of BMS-986169

| Parameter                              | Value  | Species   | Reference |
|----------------------------------------|--------|-----------|-----------|
| GluN2B Binding<br>Affinity (Ki)        | 4.0 nM | Rat Brain | [1]       |
| GluN2B Functional<br>Inhibition (IC50) | 24 nM  | Cells     | [1][2]    |
| hERG Inhibition<br>(IC50)              | 28 μΜ  | -         | [1]       |

Table 2: In Vivo Pharmacokinetics of BMS-986169 (1 mg/kg, 5 min IV infusion)



| Species                     | Half-life<br>(t1/2, h) | Clearance<br>(CL,<br>mL/min/kg) | Volume of<br>Distribution<br>(Vss, L/kg) | Total<br>Exposure<br>(AUClast,<br>nM·h) | Reference |
|-----------------------------|------------------------|---------------------------------|------------------------------------------|-----------------------------------------|-----------|
| Mouse (CD-                  | 3.6                    | 75                              | 8.2                                      | 530                                     | [1]       |
| Rat<br>(Sprague-<br>Dawley) | 0.9                    | 54                              | 2.3                                      | 1,300                                   | [1]       |
| Monkey<br>(Cynomolgus       | 1.5                    | 15                              | 1.7                                      | 2,700                                   | [1]       |
| Dog (Beagle)                | 2.1                    | 17                              | 2.1                                      | 2,500                                   | [1]       |

Table 3: In Vivo Efficacy and Target Engagement of BMS-986169 in Mice

| Assay                             | Minimum<br>Effective Dose<br>(MED, IV) | GluN2B<br>Receptor<br>Occupancy at<br>MED | Average Plasma Concentration at MED | Reference |
|-----------------------------------|----------------------------------------|-------------------------------------------|-------------------------------------|-----------|
| Mouse Forced<br>Swim Test         | 1.0 mg/kg                              | 73%                                       | 270 nM                              | [1]       |
| Novelty-<br>Suppressed<br>Feeding | -                                      | -                                         | -                                   | [1]       |

# **Experimental Protocols**

The following are detailed protocols for key in vivo experiments cited for **BMS-986163** and its active parent, BMS-986169.

# **Protocol 1: Mouse Forced Swim Test (mFST)**



This protocol is adapted from standard procedures for evaluating the antidepressant-like activity of novel compounds.

Objective: To assess the antidepressant-like effects of **BMS-986163** by measuring the immobility time of mice in a forced swim paradigm.

#### Materials:

- BMS-986163 or BMS-986169
- Vehicle (e.g., 10% DMAC, 10% EtOH, 30% HPBCD, 50% water)[1]
- Male CD-1 mice
- Cylindrical tanks (30 cm height x 20 cm diameter)
- Water at 23-25°C
- Video recording and analysis software
- Drying cage with a heat source

#### Procedure:

- Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the
  experiment.
- Drug Administration: Administer BMS-986163 or BMS-986169 intravenously (IV) at the
  desired doses (e.g., a dose range including the MED of 1.0 mg/kg for BMS-986169) or the
  vehicle control.[1] The timing of administration relative to the test should be consistent (e.g.,
  30 minutes prior).
- Forced Swim Test:
  - Fill the cylindrical tanks with water to a depth of 15 cm.
  - Gently place each mouse into a tank.



- Record the session for 6 minutes.
- Post-Test Procedure:
  - o Carefully remove the mice from the water.
  - Dry them in a warmed holding cage before returning them to their home cages.
- Data Analysis:
  - Score the last 4 minutes of the 6-minute session.
  - Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
  - Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.





Click to download full resolution via product page

**Figure 2:** Workflow for the Mouse Forced Swim Test.

### **Protocol 2: Novelty-Suppressed Feeding (NSF) Test**

This conflict-based assay assesses anxiety- and antidepressant-like behavior.

Objective: To evaluate the effects of **BMS-986163** on anxiety-like behavior by measuring the latency to eat in a novel and mildly aversive environment.

#### Materials:

- BMS-986163 or BMS-986169
- Vehicle
- Male CD-1 mice
- Open-field arena (e.g., 50 x 50 x 40 cm)
- A single food pellet (familiar to the mice)
- Stopwatch or video tracking system

#### Procedure:

- Food Deprivation: Food deprive the mice for 24 hours before the test, with water available ad libitum.
- Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle at a
  predetermined time before the test (e.g., 24 hours prior, as effects were observed at this time
  point).[1]
- Test Procedure:
  - Place a single food pellet on a small piece of white paper in the center of the brightly lit open-field arena.



- Gently place a mouse in a corner of the arena.
- Start a stopwatch and measure the latency for the mouse to take its first bite of the food pellet.
- The test is typically run for a maximum of 10 minutes.
- Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a
  pre-weighed amount of food. Measure the amount of food consumed over a short period
  (e.g., 5 minutes) to control for potential effects of the drug on appetite.
- Data Analysis:
  - Compare the latency to eat between the drug-treated and vehicle-treated groups. A shorter latency suggests anxiolytic and/or antidepressant-like effects.
  - Analyze the home cage food consumption to ensure that changes in feeding latency are not due to altered appetite.

### Protocol 3: Ex Vivo GluN2B Receptor Occupancy

This protocol provides a general framework for assessing target engagement in the brain.

Objective: To determine the percentage of GluN2B receptors occupied by BMS-986169 in the brain at various doses and time points.

#### Materials:

- BMS-986163 or BMS-986169
- Vehicle
- Rodents (e.g., CD-1 mice or Sprague-Dawley rats)
- A suitable radioligand for GluN2B (e.g., a tritiated form of a known GluN2B antagonist)
- Brain harvesting tools
- Cryostat



Scintillation counter or autoradiography equipment

#### Procedure:

- Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle to groups of animals at various doses.
- Tissue Collection: At specified time points post-administration, euthanize the animals and rapidly excise the brains. A blood sample can also be collected to correlate plasma drug concentration with receptor occupancy.
- Brain Preparation:
  - Flash-freeze the brains.
  - Section the brains (e.g., 20 μm sections) using a cryostat and mount them on slides.
- · Radioligand Binding Assay:
  - Incubate the brain sections with a saturating concentration of the GluN2B-specific radioligand.
  - Wash the sections to remove unbound radioligand.
- Quantification:
  - Measure the amount of bound radioactivity using a scintillation counter (for homogenized tissue) or by phosphor imaging/autoradiography (for sections).
- Data Analysis:
  - The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the brains of drug-treated animals to that in vehicle-treated animals.
  - % Occupancy = (1 (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) \* 100



 Correlate the receptor occupancy with the administered dose and plasma concentrations of BMS-986169. A target occupancy of over 70% was found to correlate with antidepressant-like efficacy.[1]

### **Protocol 4: In Vivo Toxicology Studies**

The following are summaries of the toxicology studies conducted for **BMS-986163**, providing a basis for designing similar safety assessments.

Objective: To evaluate the safety and tolerability of **BMS-986163** after single and repeated intravenous administration in rodents and non-rodents.

A. 4-Day Rat Toxicology Study[1]

- Species: Sprague-Dawley rats
- Doses: 10, 30, and 100 mg/kg/day, administered intravenously.
- Duration: 4 days.
- Endpoints:
  - Clinical Observations: Daily monitoring for any adverse clinical signs.
  - Clinical Pathology: Blood samples collected for hematology and clinical chemistry analysis.
  - Histopathology: At the end of the study, major organs and tissues are collected, preserved, and examined microscopically.
  - Toxicokinetics: Plasma samples are collected to determine the exposure to the parent compound (BMS-986169).
- Results Summary: No significant clinical-pathological or histopathological findings were observed at any dose. The highest dose resulted in an average total plasma exposure of BMS-986169 exceeding 48 μM·h on day 4.[1]
- B. Single-Dose Monkey Toxicokinetic and Tolerability Study[1]



- Species: Cynomolgus monkeys
- Doses: 3.6, 12, and 36 mg/kg, administered as a single intravenous dose.
- Endpoints:
  - Clinical Observations: Close monitoring for any drug-related effects post-dose.
  - Toxicokinetics: Serial blood samples are collected to determine the pharmacokinetic profile of BMS-986169 and its major metabolites.
- Results Summary: All doses were well-tolerated with no significant drug-related effects observed.[1]



Click to download full resolution via product page

Figure 3: Overview of in vivo toxicology studies for BMS-986163.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of BMS-986163]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422891#bms-986163-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com